3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16304036
InChI: InChI=1S/C21H14ClN3OS/c22-15-7-6-8-16(13-15)23-14-18-20(27-17-9-2-1-3-10-17)24-19-11-4-5-12-25(19)21(18)26/h1-14H
SMILES:
Molecular Formula: C21H14ClN3OS
Molecular Weight: 391.9 g/mol

3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16304036

Molecular Formula: C21H14ClN3OS

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C21H14ClN3OS
Molecular Weight 391.9 g/mol
IUPAC Name 3-[(3-chlorophenyl)iminomethyl]-2-phenylsulfanylpyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C21H14ClN3OS/c22-15-7-6-8-16(13-15)23-14-18-20(27-17-9-2-1-3-10-17)24-19-11-4-5-12-25(19)21(18)26/h1-14H
Standard InChI Key FAUGMUWZCWUWFW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC(=CC=C4)Cl

Introduction

3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the class of pyrido-pyrimidines. These compounds are known for their diverse biological activities, making them of interest in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a pyrimidine core substituted with a phenylsulfanyl group and an imino group derived from 3-chlorobenzaldehyde.

Synthesis and Characterization

The synthesis of 3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions requiring careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are used for monitoring reaction progress and characterizing the final product.

Synthesis Steps:

  • Starting Materials: The synthesis often begins with appropriate pyrido-pyrimidine derivatives and 3-chlorobenzaldehyde.

  • Condensation Reaction: A condensation reaction forms the imino group.

  • Purification: Final purification steps may involve recrystallization or chromatography.

Biological Activities and Potential Applications

Research into similar pyrido-pyrimidine compounds suggests promising biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various microorganisms.

  • Anticancer Properties: These compounds may interact with cellular targets to inhibit cancer cell growth.

  • Enzyme Inhibition: They can potentially inhibit enzymes involved in disease pathways.

Biological ActivityPotential Applications
AntimicrobialTreatment of infections
AnticancerCancer therapy
Enzyme InhibitionTargeted disease treatment

Research Findings and Future Directions

While specific literature on 3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one may be limited, studies on related compounds provide valuable insights. Quantitative structure-activity relationship (QSAR) studies can predict how structural modifications affect biological activity, guiding future research and development of new pharmaceuticals.

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